molecular formula C15H18O9 B14236086 Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate CAS No. 209909-16-0

Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate

Cat. No.: B14236086
CAS No.: 209909-16-0
M. Wt: 342.30 g/mol
InChI Key: LXAOSRAHVGFFRK-UHFFFAOYSA-N
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Description

Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate is a chemical compound with the molecular formula C15H18O9 It is a derivative of benzene, featuring three acetate groups attached to a benzene ring through oxygen linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl 2,2’,2’‘-[benzene-1,2,3-triyltris(oxy)]triacetate typically involves the esterification of 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetic acid with methanol. The reaction is catalyzed by anhydrous tin tetrachloride and is carried out under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization from methanol .

Industrial Production Methods

While specific industrial production methods for trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate are not well-documented, the general approach would involve large-scale esterification processes similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding triacetic acid.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetic acid.

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Substitution: Derivatives with substituted functional groups replacing the acetate groups.

Scientific Research Applications

Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate: Similar structure but different positional isomer.

    Trimethyl 2,2’,2’'-[benzene-1,4,5-triyltris(oxy)]triacetate: Another positional isomer with distinct properties.

Uniqueness

Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate is unique due to its specific arrangement of acetate groups on the benzene ring, which influences its chemical reactivity and potential applications. The positional isomers, while similar, exhibit different chemical behaviors and applications due to the variation in the placement of functional groups.

Properties

CAS No.

209909-16-0

Molecular Formula

C15H18O9

Molecular Weight

342.30 g/mol

IUPAC Name

methyl 2-[2,3-bis(2-methoxy-2-oxoethoxy)phenoxy]acetate

InChI

InChI=1S/C15H18O9/c1-19-12(16)7-22-10-5-4-6-11(23-8-13(17)20-2)15(10)24-9-14(18)21-3/h4-6H,7-9H2,1-3H3

InChI Key

LXAOSRAHVGFFRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C(=CC=C1)OCC(=O)OC)OCC(=O)OC

Origin of Product

United States

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